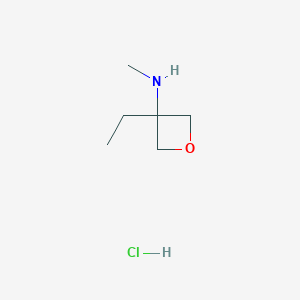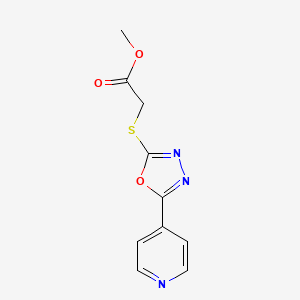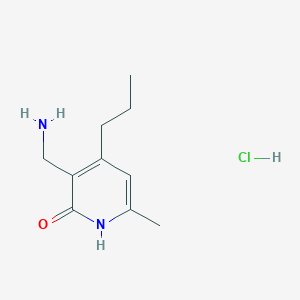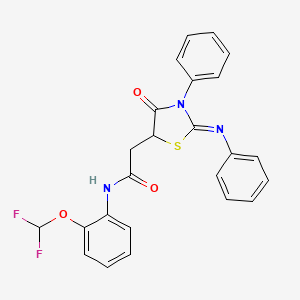
(Z)-N-(2-(difluoromethoxy)phenyl)-2-(4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-N-(2-(difluoromethoxy)phenyl)-2-(4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-yl)acetamide is a useful research compound. Its molecular formula is C24H19F2N3O3S and its molecular weight is 467.49. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(2-(difluoromethoxy)phenyl)-2-(4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(2-(difluoromethoxy)phenyl)-2-(4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characterization
- Thiazolidinone derivatives are synthesized through various chemical reactions, involving the condensation of aldehydes, acetamides, and thioglycolic acid, among other precursors. These compounds are characterized by their antibacterial and antifungal activities, demonstrating effectiveness against a range of microorganisms. The synthesized compounds are confirmed using spectroscopic methods like IR, 1H-NMR, 13C-NMR, and mass spectra (Devi, Shahnaz, & Prasad, 2022).
Biological Activities
Antibacterial and Antifungal Properties :
- Novel thiazolidinone derivatives exhibit significant antibacterial and antifungal activities. These activities are tested against various strains such as Staphylococcus aureus, Escherichia coli, and Candida albicans. The testing indicates that certain derivatives can be potent antimicrobial agents, highlighting their potential in treating infectious diseases (Baviskar, Khadabadi, & Deore, 2013).
Anti-inflammatory and Antioxidant Effects :
- The anti-inflammatory properties of thiazolidinone derivatives are evaluated through both in vitro and in vivo models, showcasing their ability to mitigate inflammation. Additionally, certain derivatives display antioxidant properties, which are essential in combating oxidative stress, a contributor to numerous chronic diseases (Nikalje, Hirani, & Nawle, 2015).
Anticancer Activity :
- Some thiazolidinone compounds are evaluated for their anticancer activities, showing potential efficacy against various cancer cell lines. These findings suggest a promising avenue for cancer therapy research, emphasizing the need for further studies to fully understand their mechanisms of action and therapeutic potential (Kaminskyy, Zimenkovsky, & Lesyk, 2009).
properties
IUPAC Name |
N-[2-(difluoromethoxy)phenyl]-2-(4-oxo-3-phenyl-2-phenylimino-1,3-thiazolidin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2N3O3S/c25-23(26)32-19-14-8-7-13-18(19)28-21(30)15-20-22(31)29(17-11-5-2-6-12-17)24(33-20)27-16-9-3-1-4-10-16/h1-14,20,23H,15H2,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVDGVKRJIHQFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C2N(C(=O)C(S2)CC(=O)NC3=CC=CC=C3OC(F)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Fluoro-4-(3-methyl-1,2,4-thiadiazol-5-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2607768.png)
![4-amino-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2607769.png)

![MEthyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(4-hydroxy-3-nitrophenyl)acetate](/img/structure/B2607772.png)
![8-(3,5-Dimethylpyrazolyl)-1-(2-ethoxyethyl)-3-methyl-7-[(4-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2607774.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2607778.png)
![(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(naphthalen-2-ylamino)acrylonitrile](/img/structure/B2607779.png)
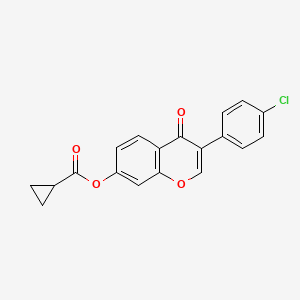
![N-[1-Benzyl-3-(hydroxymethyl)piperidin-3-yl]but-2-ynamide](/img/structure/B2607784.png)
![1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-N-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2607785.png)
